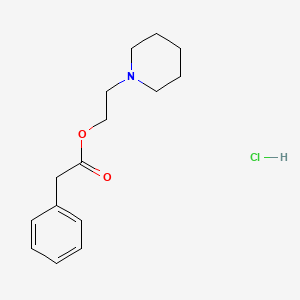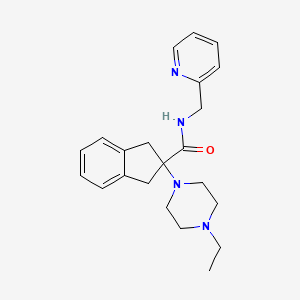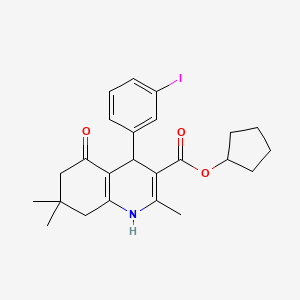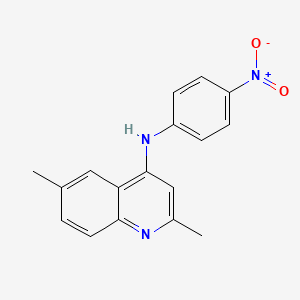
2-(1-piperidinyl)ethyl phenylacetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)ethyl phenylacetate hydrochloride, also known as PEPA, is a chemical compound that belongs to the family of phenylacetate derivatives. It is a potent and selective agonist for the AMPA receptor, which is a subtype of glutamate receptor. This compound has been widely studied for its potential applications in the field of neuroscience and pharmacology.
作用机制
2-(1-piperidinyl)ethyl phenylacetate hydrochloride acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, 2-(1-piperidinyl)ethyl phenylacetate hydrochloride enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and increase the density of AMPA receptors on the cell surface. It can also stimulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
2-(1-piperidinyl)ethyl phenylacetate hydrochloride is a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. It can be used to investigate the molecular mechanisms underlying synaptic plasticity, memory formation, and neurodegeneration. However, its use in laboratory experiments is limited by its high cost and potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 2-(1-piperidinyl)ethyl phenylacetate hydrochloride and its derivatives. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of AMPA receptors in other physiological processes such as pain perception and addiction. Additionally, the development of new methods for synthesizing and purifying 2-(1-piperidinyl)ethyl phenylacetate hydrochloride could lead to more efficient and cost-effective production of this compound.
合成方法
2-(1-piperidinyl)ethyl phenylacetate hydrochloride can be synthesized through a multistep process involving the reaction of phenylacetic acid with piperidine and subsequent purification steps. The final product is obtained as a white crystalline powder with a high degree of purity.
科学研究应用
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. It has been shown to enhance cognitive function, improve memory consolidation, and increase synaptic plasticity in animal models.
属性
IUPAC Name |
2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(13-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFVIGTRZEWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)


![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)

![3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)